Cas no 1342903-59-6 (3-(4-Chlorophenyl)-4-iodo-1H-pyrazole)

3-(4-Chlorophenyl)-4-iodo-1H-pyrazole is a halogenated pyrazole derivative with significant utility in synthetic organic chemistry and pharmaceutical research. Its structure, featuring both chloro and iodo substituents, enhances its reactivity as a versatile intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings. The electron-withdrawing nature of the substituents also makes it valuable in the synthesis of heterocyclic compounds and bioactive molecules. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in complex synthetic pathways. Its well-defined molecular framework makes it particularly useful for structure-activity relationship (SAR) studies in medicinal chemistry.
3-(4-Chlorophenyl)-4-iodo-1H-pyrazole structure
1342903-59-6 structure
商品名:3-(4-Chlorophenyl)-4-iodo-1H-pyrazole
CAS番号:1342903-59-6
MF:C9H6ClIN2
メガワット:304.51481294632
CID:5217621

3-(4-Chlorophenyl)-4-iodo-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole
    • 3-(4-Chloro-phenyl)-4-iodo-1H-pyrazole
    • インチ: 1S/C9H6ClIN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13)
    • InChIKey: WRXLSOHSTGZKMT-UHFFFAOYSA-N
    • ほほえんだ: IC1C=NNC=1C1C=CC(=CC=1)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 171
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 28.7

3-(4-Chlorophenyl)-4-iodo-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD610704-1g
3-(4-Chlorophenyl)-4-iodo-1H-pyrazole
1342903-59-6 97%
1g
¥2450.0 2024-04-18
Chemenu
CM494622-1g
3-(4-Chlorophenyl)-4-iodo-1H-pyrazole
1342903-59-6 97%
1g
$353 2023-03-27

3-(4-Chlorophenyl)-4-iodo-1H-pyrazole 関連文献

3-(4-Chlorophenyl)-4-iodo-1H-pyrazoleに関する追加情報

Introduction to 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole (CAS No. 1342903-59-6)

3-(4-Chlorophenyl)-4-iodo-1H-pyrazole, identified by its Chemical Abstracts Service (CAS) number 1342903-59-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic molecule has garnered attention due to its structural features and potential applications in drug discovery. The presence of both chloro and iodo substituents on the phenyl and pyrazole rings, respectively, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The compound belongs to the pyrazole class of heterocycles, which are known for their broad spectrum of biological activities. Pyrazoles have been extensively studied for their roles as intermediates in the synthesis of various pharmacologically active agents, including antiviral, anti-inflammatory, and anticancer drugs. The specific substitution pattern in 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole enhances its reactivity, making it a valuable building block for medicinal chemists.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with improved pharmacokinetic properties and enhanced target specificity. 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole has emerged as a promising candidate in this context. Its molecular structure allows for easy functionalization, enabling the synthesis of derivatives with tailored biological activities. This flexibility has made it a focal point in the design of new therapeutic agents.

One of the most compelling aspects of 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole is its potential in the development of small-molecule inhibitors. The iodine atom at the 4-position provides a handle for palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. These reactions can be employed to introduce diverse functional groups into the molecule, thereby expanding its pharmacological profile.

Recent studies have highlighted the compound's role in the synthesis of kinase inhibitors, which are crucial in cancer therapy. Kinases are enzymes that play a key role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By targeting specific kinases, small-molecule inhibitors can disrupt abnormal signaling pathways and induce apoptosis or cell cycle arrest. 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole has been shown to serve as an effective scaffold for designing such inhibitors.

The chloro substituent on the phenyl ring also contributes to the compound's reactivity and biological activity. Chlorinated aromatic compounds are well-documented for their ability to interact with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions. This feature makes 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole a valuable starting point for developing drugs that require precise targeting.

In addition to its applications in oncology, 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole has shown promise in other therapeutic areas. For instance, it has been investigated as a potential lead compound for antiviral agents. Viruses rely on host cellular machinery for replication, and small-molecule inhibitors can interfere with these processes by targeting viral enzymes or host factors involved in viral replication. The structural features of 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole make it an attractive candidate for further exploration in this field.

The compound's suitability as a drug candidate is further supported by its favorable physicochemical properties. These include good solubility in both polar and non-polar solvents, which is essential for formulation development. Additionally, its stability under various storage conditions enhances its practicality for industrial-scale production.

From a synthetic chemistry perspective, 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole offers numerous opportunities for innovation. The combination of chloro and iodo substituents provides multiple sites for functionalization, allowing chemists to explore diverse chemical space. This flexibility is crucial for identifying compounds with optimal pharmacological profiles.

Recent advances in computational chemistry have also contributed to the growing interest in 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole. Molecular modeling techniques can be used to predict the binding modes of this compound with biological targets, providing insights into its potential mechanisms of action. Such predictions can guide experimental efforts and accelerate the drug discovery process.

The future prospects of 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole are promising, with ongoing research aimed at expanding its applications across various therapeutic areas. As our understanding of disease mechanisms evolves, so too will our ability to design molecules that effectively target these mechanisms. 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole is well-positioned to play a key role in this ongoing effort.

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